2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole
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Overview
Description
2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of two benzylsulfanyl groups attached to the thiadiazole ring, with one benzyl group being dimethyl-substituted and the other methoxy-substituted.
Preparation Methods
The synthesis of 2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate benzyl halides, such as 2,5-dimethylbenzyl chloride and 4-methoxybenzyl chloride.
Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carbon disulfide under basic conditions to yield 1,3,4-thiadiazole-2-thiol.
Substitution Reaction: The thiadiazole-2-thiol is then reacted with the benzyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of specific enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interacting with DNA: The compound may intercalate into DNA, affecting DNA replication and transcription.
Modulating Signaling Pathways: It can influence signaling pathways, such as those involved in cell proliferation and apoptosis, leading to therapeutic effects.
Comparison with Similar Compounds
2-((2,5-Dimethylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-((2,5-Dimethylbenzyl)sulfanyl)-1,3,4-thiadiazole: Lacks the methoxybenzyl group, which may affect its chemical and biological properties.
5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazole:
2,5-Dimethyl-1,3,4-thiadiazole: Lacks both benzylsulfanyl groups, resulting in a simpler structure with different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20N2OS3 |
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Molecular Weight |
388.6 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C19H20N2OS3/c1-13-4-5-14(2)16(10-13)12-24-19-21-20-18(25-19)23-11-15-6-8-17(22-3)9-7-15/h4-10H,11-12H2,1-3H3 |
InChI Key |
MQJZAUHSISYBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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